SRPIN803 was synthesized from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, undergoing several chemical transformations to achieve its final structure. It is classified within the category of kinase inhibitors, specifically targeting serine/arginine-rich protein kinase 1 and casein kinase 2, both of which play significant roles in cellular signaling pathways related to cell proliferation and survival .
The synthesis of SRPIN803 involves multiple steps, beginning with the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate and sodium methoxide to form an intermediate amide. This intermediate undergoes a Knoevenagel condensation with vanillin in the presence of ammonium acetate and acetic acid, yielding SRPIN803 as a yellow solid with a yield of 67% .
Other strategies for synthesizing derivatives of SRPIN803 have been explored, including the use of ether linkers and carbamate functionalities for conjugation with peptides like c(RGDyK). These methods involve protecting groups and activation steps to ensure stability during synthesis .
The molecular structure of SRPIN803 has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy and X-ray crystallography. The compound is characterized by a monocyclic thiadiazolocyanoacrylamide framework. Its stereochemistry has been detailed in studies that outline the specific arrangement of atoms within the molecule .
SRPIN803 participates in several chemical reactions that are crucial for its conjugation to other molecules. For instance, when linked to peptides via carbonate or carbamate linkers, SRPIN803 exhibits varying stability profiles under physiological conditions. The hydrolysis rates of these conjugates have been studied extensively using liquid chromatography-mass spectrometry to assess their stability at different pH levels .
The compound demonstrates selective inhibition against specific kinases with an IC50 value of 2.4 micromolar for serine/arginine-rich protein kinase 1 and 203 nanomolar for casein kinase 2, indicating its potential efficacy as a therapeutic agent .
The mechanism by which SRPIN803 exerts its biological effects involves binding to the ATP-binding site of serine/arginine-rich protein kinase 1 and casein kinase 2. This binding inhibits the phosphorylation processes essential for cell signaling pathways that promote angiogenesis. The structural studies reveal that SRPIN803 forms hydrophobic interactions with key residues within the active site of these kinases, effectively blocking their activity .
SRPIN803 is described as a solid compound with specific melting points and solubility characteristics that influence its bioavailability. While detailed physical properties such as density or boiling point are not extensively documented in available literature, its stability in various solvents has been assessed during synthesis evaluations .
Chemical properties include its reactivity under different pH conditions, which affects its hydrolysis rate when conjugated to other molecules. This behavior is critical for determining its pharmacokinetic profiles in biological systems .
SRPIN803 has potential applications in cancer therapy due to its ability to inhibit angiogenesis by targeting specific kinases involved in vascular endothelial growth factor signaling pathways. Its dual inhibition profile makes it a candidate for further research into treatments for diseases characterized by excessive blood vessel formation. Additionally, studies have indicated its role in down-regulating inflammation-associated genes, providing avenues for exploring its use in inflammatory diseases .
SRPIN803 represents a significant advancement in kinase inhibitor therapeutics, specifically developed to address pathological angiogenesis in ocular diseases through dual kinase inhibition. This small molecule inhibitor targets two critical kinases: serine-arginine protein kinase 1 (SRPK1) and casein kinase 2 (CK2), both implicated in aberrant vascular growth mechanisms. Its discovery emerged from the growing understanding that single-target approaches against vascular endothelial growth factor (VEGF) showed limitations in durability and efficacy for complex ocular pathologies like neovascular age-related macular degeneration (nAMD). Unlike biologic anti-VEGF agents that exclusively target extracellular ligands, SRPIN803 operates intracellularly to modulate splicing regulation and signaling cascades fundamental to angiogenesis [1] [5] [9]. This mechanistic duality positions SRPIN803 uniquely within the kinase inhibitor landscape, offering a novel approach to overcome compensatory pathway activation often seen with selective kinase inhibition.
The development of SRPIN803 followed a trajectory of rational drug design rooted in structural kinase analysis. Initial work identified SRPIN340, a selective SRPK1 inhibitor (Ki = 0.89 µM) derived from high-throughput screening efforts. While SRPIN340 demonstrated proof-of-concept by reducing pro-angiogenic VEGF isoforms in vivo, its therapeutic efficacy was limited by moderate potency and specificity [1] [9]. X-ray crystallography of SRPK1 bound to SRPIN340 provided crucial insights into the kinase-inhibitor interactions, particularly within the ATP-binding domain. This structural knowledge enabled pharmacophore-based screening of chemical libraries, leading to the identification of a novel chemical scaffold with enhanced inhibitory properties. Subsequent optimization yielded SRPIN803, characterized by a monocyclic thiadiazolocyanoacrylamide core (C14H9F3N4O3S, MW 370.31 g/mol) [2] [5]. This compound exhibited significantly improved VEGF suppression compared to its predecessor, attributed unexpectedly to its dual inhibition capability. The structural revision of SRPIN803, confirmed through FT-IR and X-ray analysis, underscores the iterative process of kinase inhibitor development—where initial leads undergo rigorous refinement to achieve therapeutic candidates [2] [9].
Table 1: Evolution of SRPK1 Inhibitors Leading to SRPIN803
Compound | Key Structural Features | SRPK1 Inhibition | Limitations | Primary Discovery Method |
---|---|---|---|---|
SRPIN340 | Quinazoline derivative | Ki = 0.89 µM | Moderate VEGF suppression, limited efficacy | High-throughput screening |
Initial SRPIN803 Scaffold | Thiadiazole-cyanocrylamide hybrid | IC50 ~5-10 µM | Suboptimal pharmacokinetics | Pharmacophore modeling |
SRPIN803 (Optimized) | Monocyclic thiadiazolocyanoacrylamide with vanillin derivative | IC50 = 2.4 µM (SRPK1); 203 nM (CK2) | Reduced solubility | Structure-based optimization |
SRPIN803 exerts its antiangiogenic effects through concurrent inhibition of two kinases with distinct but complementary roles in vascular pathology:
SRPK1 Inhibition (IC50 = 2.4 µM): SRPK1 phosphorylates serine/arginine-rich (SR) splicing factors, regulating the alternative splicing of VEGF pre-mRNA. This process determines the balance between pro-angiogenic (e.g., VEGF165) and anti-angiogenic isoforms (e.g., VEGF165b). By inhibiting SRPK1, SRPIN803 shifts splicing toward anti-angiogenic isoforms, reducing bioactive VEGF availability at the transcriptional level [1] [5].
CK2 Inhibition (IC50 = 203 nM): Casein kinase 2 (CK2), a constitutively active serine/threonine kinase, promotes angiogenesis through multiple mechanisms: stabilizing HIF-1α (hypoxia-inducible factor-1α), enhancing VEGF transcription, and phosphorylating signaling proteins in the PI3K/Akt pathway. CK2 overexpression is documented in proliferating endothelial cells and ocular neovascular membranes. SRPIN803's potent CK2 inhibition disrupts these downstream signaling cascades, complementing the splicing modulation achieved via SRPK1 inhibition [1] [4] [5].
The synergistic effect of dual inhibition was demonstrated in comparative studies where SRPIN803 reduced VEGF production more effectively than SRPIN340, which solely targets SRPK1. This synergy arises from targeting angiogenesis at multiple regulatory nodes: transcriptional regulation (via CK2) and post-transcriptional splicing control (via SRPK1). Consequently, SRPIN803 attenuates pathological angiogenesis more comprehensively than single-target inhibitors, particularly in models of choroidal neovascularization (CNV) [1] [2]. The therapeutic significance of this dual targeting was further validated by the compound's efficacy in in vivo models when administered topically—a notable advantage over intravitreal biologics [1] [2].
Table 2: Kinase Inhibition Profile and Angiogenic Roles of SRPIN803 Targets
Target Kinase | SRPIN803 IC50 | Primary Biological Role in Angiogenesis | Downstream Effects of Inhibition |
---|---|---|---|
CK2 (CSNK2) | 203 nM | Regulates HIF-1α stability and VEGF transcription; Activates PI3K/Akt pathway | Reduced VEGF mRNA expression; Decreased endothelial cell survival and proliferation |
SRPK1 | 2.4 µM | Phosphorylates SR-splicing factors controlling VEGF isoform balance | Shift toward anti-angiogenic VEGF isoforms (e.g., VEGF165b); Impaired nuclear translocation of splicing factors |
Synergistic Effect | N/A | Coordinated suppression of VEGF production at transcriptional and splicing levels | Enhanced antiangiogenic activity compared to single kinase inhibition; Reduced compensatory pathway activation |
The current standard of care for neovascular ocular diseases centers on biologic anti-VEGF agents (e.g., ranibizumab, aflibercept, bevacizumab), which sequester extracellular VEGF ligands. While revolutionary, these therapies face limitations: frequent intravitreal injections, variable patient response, tachyphylaxis, and incomplete suppression of neovascularization in some patients [3] [6] [7]. SRPIN803 represents a paradigm shift by targeting intracellular kinases upstream of VEGF production rather than the ligand itself. This approach offers several theoretical advantages:
SRPIN803 thus embodies the emerging "multi-targeted therapy" trend in ocular antiangiogenesis, moving beyond exclusive VEGF-A blockade toward addressing complementary pathways. Its mechanism aligns with newer agents like faricimab (which inhibits both VEGF and Ang-2), though through distinct intracellular kinase targets [6]. This positions SRPIN803 not as a replacement for existing anti-VEGF biologics, but as a complementary approach—particularly for biologic-resistant cases or as a combination therapy to enhance durability. Research on c(RGDyK)-SRPIN803 conjugates (e.g., geo35) further explores targeted delivery strategies to enhance specificity for integrin-expressing angiogenic vasculature, potentially improving the therapeutic index [2] [6].
Table 3: Comparative Positioning of SRPIN803 Within Ocular Anti-Angiogenic Therapies
Therapeutic Approach | Mechanism of Action | Administration Route | Key Advantages | Limitations |
---|---|---|---|---|
Biologic Anti-VEGF Agents (e.g., Ranibizumab, Aflibercept) | Neutralize extracellular VEGF ligands | Intravitreal injection | High target specificity; Well-established efficacy | Frequent injections; Invasive delivery; High cost; Variable patient response |
SRPIN803 | Dual inhibition of SRPK1 & CK2 upstream of VEGF production | Topical (ointment) or Intravitreal (conjugates explored) | Upstream modulation; Multitarget synergy; Non-invasive potential; Lower production cost | Moderate SRPK1 potency; Plasma stability challenges |
VEGF/Ang-2 Inhibitors (e.g., Faricimab) | Bispecific antibody neutralizing VEGF-A and Angiopoietin-2 | Intravitreal injection | Targets two complementary pathways; Improved durability | Invasive delivery; High cost; Still requires injections |
SRPIN803 Conjugates (e.g., geo35) | Integrin-targeted delivery of dual kinase inhibitor | Under investigation (likely intravitreal) | Enhanced specificity for angiogenic vasculature | Complex synthesis; Stability concerns of conjugates |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4